molecular formula C21H20N2O5 B2591952 (E)-2-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1799267-66-5

(E)-2-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2591952
CAS No.: 1799267-66-5
M. Wt: 380.4
InChI Key: XMIJMVVJESPKCO-SOFGYWHQSA-N
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Description

(E)-2-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

The exploration of novel synthetic routes and the modification of existing ones to create complex molecules similar to the one has been a consistent theme in organic chemistry research. For instance, the synthesis of dihydropyrimidinone derivatives containing phthalimide moiety through Biginelli reaction showcases an efficient method to synthesize structurally complex molecules. This method highlights the potential for creating diverse derivatives that could serve various scientific purposes, including the development of pharmaceuticals and materials science applications (Bhat et al., 2020).

Applications in Medicinal Chemistry

Compounds with isoindole and related structures have been investigated for their biological activities, including their potential as inhibitors of key enzymes. For instance, benzo[e]isoindole-1,3-dione derivatives have been synthesized and evaluated for their inhibitory activity against glycogen synthase kinase-3 (GSK-3), a crucial enzyme implicated in various diseases. The study found that some derivatives exhibit significant inhibitory activity, suggesting the potential therapeutic applications of these compounds (Zou et al., 2010).

Material Science and Catalysis

The synthetic versatility of compounds structurally related to the one also extends to material science and catalysis. For example, the facile synthesis of functionalized dispirooxindole derivatives through a three-component 1,3-dipolar cycloaddition reaction demonstrates the potential of these molecules in creating novel materials with unique properties (He et al., 2013).

Computational Chemistry and Molecular Modeling

Theoretical studies, such as those employing density functional theory (DFT), offer valuable insights into the mechanistic aspects and structural properties of complex molecules. For instance, a study on the synthesis and computational investigation of 5, 6-diaroylisoindoline-1, 3-dione provides an understanding of the reaction mechanisms and structural insights of the products, showcasing the importance of computational approaches in modern chemical research (Hoque et al., 2020).

Properties

IUPAC Name

2-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-19(8-6-13-5-7-17-18(9-13)28-12-27-17)22-10-14(11-22)23-20(25)15-3-1-2-4-16(15)21(23)26/h1-2,5-9,14-16H,3-4,10-12H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIJMVVJESPKCO-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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